molecular formula C48H70N12O12S2 B12414402 Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine

Cat. No.: B12414402
M. Wt: 1071.3 g/mol
InChI Key: LNFPCJRFSFYHJU-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two methyltetrazine groups connected by a polyethylene glycol (PEG) chain and a disulfide bond. The methyltetrazine groups are highly reactive and can participate in various chemical reactions, making this compound valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is synthesized through a series of chemical reactions involving the coupling of methyltetrazine groups with a PEG chain and a disulfide bond. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bioconjugation

Overview : Methyltetrazine-PEG4-SS-PEG4-methyltetrazine serves as an effective linker in bioconjugation processes, particularly for attaching biomolecules such as antibodies to cytotoxic drugs.

Key Features :

  • Cleavable Disulfide Bond : Facilitates controlled release of the conjugated drug in reducing environments, enhancing therapeutic efficacy .
  • Hydrophilic PEG Spacers : Improve solubility and reduce steric hindrance, allowing for more efficient conjugation reactions .

Case Studies :

  • Antibody-Drug Conjugates (ADCs) : In studies involving prostate cancer treatment, this compound has been used to enhance the cellular internalization of drugs, demonstrating improved therapeutic efficacy in preclinical models .

Drug Delivery

Overview : The compound plays a crucial role in developing advanced drug delivery systems that release therapeutic agents in response to specific biological triggers.

Key Features :

  • Bioorthogonal Click Chemistry : The methyltetrazine moieties allow for rapid and selective reactions with strained alkenes (e.g., trans-cyclooctene), enabling precise targeting of drug delivery systems .

Applications :

  • Targeted Therapy : By linking cytotoxic drugs to antibodies via this compound, researchers can create targeted therapies that minimize systemic toxicity while maximizing therapeutic effects on tumor cells .

Molecular Imaging

Overview : this compound is instrumental in the development of imaging agents for visualizing biological processes.

Key Features :

  • Fluorescent Imaging Probes : The compound can be conjugated with fluorescent dyes to facilitate real-time imaging of cellular processes in living organisms .

Case Studies :

  • PET and SPECT Imaging : Its application in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) has enabled enhanced imaging resolution and specificity in tracking disease progression and treatment response .

Material Science

Overview : Beyond biomedical applications, this compound is also utilized in material science for creating functional polymers and hydrogels.

Key Features :

  • Functionalization of Materials : The unique properties of methyltetrazine allow for the modification of surfaces and nanoparticles, leading to the development of materials with specific functionalities for biomedical applications .

Summary Table of Applications

Application AreaKey FeaturesExamples/Case Studies
BioconjugationCleavable bond, hydrophilic PEGAntibody-drug conjugates in cancer therapy
Drug DeliveryBioorthogonal chemistry, targeted releaseEnhanced efficacy in targeted therapies
Molecular ImagingConjugation with fluorescent dyesPET/SPECT imaging for disease tracking
Material ScienceFunctionalization capabilitiesDevelopment of functional polymers and hydrogels

Comparison with Similar Compounds

Biological Activity

Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a specialized compound utilized in bioorthogonal chemistry, particularly in drug delivery and molecular imaging. This compound features a unique structure that includes two methyltetrazine moieties linked by a polyethylene glycol (PEG) spacer and a cleavable disulfide bond, which enhances its functionality in biological systems.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Methyltetrazine Moiety : Facilitates rapid bioorthogonal reactions through inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes.
  • PEG Spacer : Increases solubility and reduces non-specific interactions, enhancing the compound's stability in biological media.
  • Disulfide Bond : Allows for controlled release of conjugated entities under reducing conditions, making it suitable for targeted therapies.
PropertyDescription
Molecular FormulaC20H28N4O7
Molecular Weight436.56 g/mol
SolubilityDMSO, DMF, DCM, THF, Chloroform
Purity>95% (HPLC)
Storage Conditions-20°C, desiccated

The primary mechanism of action for this compound involves its ability to participate in bioorthogonal reactions. The tetrazine moiety reacts with dienophiles such as trans-cyclooctene (TCO), forming stable dihydropyridazine linkages. This reaction occurs rapidly and selectively, allowing the conjugation of biomolecules in complex biological environments, including live cells.

Biological Applications

  • Drug Delivery Systems : The compound has been employed in the development of targeted drug delivery systems. For instance, studies have demonstrated that conjugating cytotoxic agents to human serum albumin via methyltetrazine linkers enhances therapeutic efficacy in preclinical models of cancer .
  • Molecular Imaging : Methyltetrazine derivatives are utilized in fluorescent imaging and positron emission tomography (PET). The rapid kinetics of the IEDDA reaction allows for real-time tracking of biomolecules within living organisms .
  • Protein Labeling : The compound's bioorthogonal reactivity enables selective labeling of proteins without disrupting their natural functions. This has significant implications for activity-based protein profiling and studying protein interactions in live cells .

Case Study 1: Targeted Drug Delivery

In a study focusing on prostate cancer, researchers used Methyltetrazine-PEG4 to functionalize human serum albumin with a cytotoxic drug. The results indicated enhanced internalization of the drug into PSMA(+) prostate cancer cells, demonstrating the potential for improved therapeutic outcomes through targeted delivery strategies .

Case Study 2: Live Cell Imaging

A recent investigation incorporated methyltetrazinylalanine into a dipeptide inhibitor for cysteine proteases. This modification allowed visualization of enzyme activity within live cells using IEDDA ligation techniques, showcasing the utility of methyltetrazines as minimal bioorthogonal tags .

Research Findings

Research indicates that the stability and reactivity of methyltetrazines can be significantly influenced by their substituent groups. Enhanced stability is often achieved through modifications such as the addition of electron-donating groups, which improve solubility and reduce degradation in biological environments .

Moreover, the kinetics of the IEDDA reaction involving methyltetrazines have been reported to exceed k>800 s1k>800\text{ s}^{-1}, making them one of the fastest bioorthogonal pairs available for chemical conjugation .

Properties

Molecular Formula

C48H70N12O12S2

Molecular Weight

1071.3 g/mol

IUPAC Name

N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C48H70N12O12S2/c1-37-53-57-47(58-54-37)41-7-3-39(4-8-41)35-51-43(61)11-17-65-21-25-69-29-31-71-27-23-67-19-15-49-45(63)13-33-73-74-34-14-46(64)50-16-20-68-24-28-72-32-30-70-26-22-66-18-12-44(62)52-36-40-5-9-42(10-6-40)48-59-55-38(2)56-60-48/h3-10H,11-36H2,1-2H3,(H,49,63)(H,50,64)(H,51,61)(H,52,62)

InChI Key

LNFPCJRFSFYHJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C

Origin of Product

United States

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